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Compound of Interest

Compound Name:
(1S,2R)-2-Aminocyclopentanol

hydrochloride

Cat. No.: B112327 Get Quote

CAS Number: 225791-13-9

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary
(1S,2R)-2-Aminocyclopentanol hydrochloride is a chiral aminocycloalkanol that serves as a

crucial building block in asymmetric synthesis. Its stereochemically defined structure makes it a

valuable intermediate in the pharmaceutical industry, particularly in the development of antiviral

and anticancer therapeutics. The hydrochloride salt form enhances its stability and handling

properties.

Physicochemical Properties
A summary of the key quantitative data for (1S,2R)-2-Aminocyclopentanol hydrochloride is

presented in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b112327?utm_src=pdf-interest
https://www.benchchem.com/product/b112327?utm_src=pdf-body
https://www.benchchem.com/product/b112327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₅H₁₂ClNO

Molecular Weight 137.61 g/mol

Appearance White to light yellow solid

Boiling Point 220.9 °C at 760 mmHg

Storage Temperature 2-8°C

Synthesis and Manufacturing
The enantiomerically pure synthesis of (1S,2R)-2-Aminocyclopentanol is paramount to its utility

in drug development. A common and effective strategy involves a chemoenzymatic approach,

which leverages the high stereoselectivity of enzymes to achieve the desired chirality. While a

specific detailed protocol for the (1S,2R) isomer is not readily available in public literature, a

representative experimental workflow can be inferred from the synthesis of its stereoisomers

and related chiral aminocyclopentanols.

Representative Synthetic Pathway: Chemoenzymatic
Resolution
A plausible synthetic route for chiral aminocyclopentanols involves the following key steps:

Hetero-Diels-Alder Reaction: This reaction can be used to construct the cyclopentane ring

with initial stereochemical control.

Enzymatic Kinetic Resolution: A key step where a lipase, such as Burkholderia cepacia

lipase, is used to selectively acylate one enantiomer of a racemic aminocyclopentanol

precursor, allowing for the separation of the two enantiomers.

Deprotection: Removal of protecting groups to yield the final aminocyclopentanol.

Salt Formation: Treatment with hydrochloric acid to form the stable hydrochloride salt.
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Caption: Conceptual workflow for the chemoenzymatic synthesis.
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Applications in Drug Development
(1S,2R)-2-Aminocyclopentanol hydrochloride is a key intermediate in the synthesis of

carbocyclic nucleoside analogues, a class of compounds known for their antiviral activity.

These molecules mimic natural nucleosides but have a carbocyclic ring instead of a ribose

sugar, which imparts greater metabolic stability.

Role in Antiviral Drug Synthesis: The Example of
Carbocyclic Nucleosides
Carbocyclic nucleosides, such as Abacavir, are potent inhibitors of viral reverse transcriptase.

The chiral aminocyclopentanol moiety provides the crucial stereochemistry for the

cyclopentene ring that mimics the sugar portion of natural nucleosides.

Mechanism of Action of Carbocyclic Nucleoside Analogues (e.g., Abacavir):

Cellular Uptake and Phosphorylation: The carbocyclic nucleoside analogue is taken up by

host cells and is sequentially phosphorylated by cellular kinases to its active triphosphate

form.

Inhibition of Reverse Transcriptase: The triphosphate analogue acts as a competitive

inhibitor of the viral reverse transcriptase enzyme.

Chain Termination: It is incorporated into the growing viral DNA chain. Due to the lack of a 3'-

hydroxyl group on the cyclopentane ring, the addition of the next nucleotide is blocked,

leading to chain termination and halting viral replication.
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Caption: Signaling pathway for antiviral activity.

Experimental Protocols
While a specific, published, detailed experimental protocol for the synthesis of CAS number

225791-13-9 is not available, a general procedure for a key step in the synthesis of chiral
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aminocyclopentanols, the enzymatic resolution, is provided below as a representative example.

This protocol is based on established methodologies for similar compounds.

Representative Protocol: Enzymatic Kinetic Resolution
of a Racemic Aminocyclopentanol Precursor
Objective: To separate the enantiomers of a racemic N-protected-2-aminocyclopentanol

derivative using lipase-catalyzed acylation.

Materials:

Racemic N-protected-2-aminocyclopentanol derivative

Burkholderia cepacia lipase (Amano Lipase PS)

Vinyl acetate

Anhydrous organic solvent (e.g., toluene or THF)

Silica gel for column chromatography

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

Dissolve the racemic N-protected-2-aminocyclopentanol derivative (1 equivalent) in the

anhydrous organic solvent.

Add vinyl acetate (1.5-2 equivalents) to the solution.

Add Burkholderia cepacia lipase to the mixture.

Stir the reaction mixture at room temperature and monitor the progress by thin-layer

chromatography (TLC) or gas chromatography (GC). The reaction is typically stopped at or

near 50% conversion to ensure high enantiomeric excess of both the unreacted alcohol and

the acylated product.
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Once the desired conversion is reached, filter off the enzyme and wash it with the reaction

solvent.

Concentrate the filtrate under reduced pressure.

Purify the resulting mixture of the acylated product and the unreacted alcohol by silica gel

column chromatography to separate the two enantiomers.

Expected Outcome:

This procedure yields one enantiomer as the acylated product and the other as the unreacted

alcohol, both with high enantiomeric excess. Subsequent deprotection steps would then be

carried out on the desired enantiomer to obtain the final (1S,2R)-2-Aminocyclopentanol.

Conclusion
(1S,2R)-2-Aminocyclopentanol hydrochloride is a valuable and highly sought-after chiral

building block in the synthesis of complex pharmaceutical molecules. Its importance lies in its

ability to introduce specific stereochemistry, which is critical for the biological activity of many

drugs, particularly carbocyclic nucleoside antiviral agents. The chemoenzymatic approach to its

synthesis highlights the power of biocatalysis in producing enantiomerically pure compounds

for the pharmaceutical industry. Further research into the development of more efficient and

scalable synthetic routes for this and other chiral intermediates will continue to be a key area of

focus in drug discovery and development.

To cite this document: BenchChem. [In-depth Technical Guide: (1S,2R)-2-
Aminocyclopentanol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112327#1s-2r-2-aminocyclopentanol-hydrochloride-
cas-number-225791-13-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b112327?utm_src=pdf-body
https://www.benchchem.com/product/b112327#1s-2r-2-aminocyclopentanol-hydrochloride-cas-number-225791-13-9
https://www.benchchem.com/product/b112327#1s-2r-2-aminocyclopentanol-hydrochloride-cas-number-225791-13-9
https://www.benchchem.com/product/b112327#1s-2r-2-aminocyclopentanol-hydrochloride-cas-number-225791-13-9
https://www.benchchem.com/product/b112327#1s-2r-2-aminocyclopentanol-hydrochloride-cas-number-225791-13-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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